molecular formula C22H22N4O3S B2696937 3-isobutyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1251679-45-4

3-isobutyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2696937
CAS RN: 1251679-45-4
M. Wt: 422.5
InChI Key: CKUAKLQFBXEONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-diones, including the compound , has been a significant challenge. A Pd(II)-catalyzed [4 + 1 + 1] modular synthesis method has been described for the creation of diverse quinazoline-2,4(1H,3H)-diones . This method involves one-pot cascade reactions of cyclocondensation of o-(alkyl)aminobenzoic acids with CO, amidation of the intermediate isatoic anhydrides with amines, and unprecedented carbonylation of the resulting o-aminobenzamides with CO under 1 atm and 60 °C conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclocondensation, amidation, and carbonylation . The chemoselective and versatile multicomponent reaction allows for the diversities of the products including N3-substituted and N1, N3-disubstituted products .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel bioactive compounds featuring 1,2,4-oxadiazole rings demonstrate a keen interest in developing potential therapeutic agents. For example, Maftei et al. (2013) synthesized natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from aniline derivatives, to test for antitumor activity against various cell lines. These compounds showcased significant bioactivity, indicating their potential in cancer research (Maftei et al., 2013).

Potential Bioactivity

Research on compounds with structural similarities to "3-isobutyl-1((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" highlights their potential for diverse biological applications. For instance, compounds synthesized by Gupta et al. (2008) showed significant antibacterial and antifungal activities, hinting at their use in developing new antimicrobial agents (Gupta et al., 2008).

Herbicidal Applications

Wang et al. (2014) explored triketone-containing quinazoline-2,4-dione derivatives as novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase, an enzyme target for herbicides. This study revealed compounds with significant herbicidal activity, suggesting the utility of such derivatives in agricultural chemistry (Wang et al., 2014).

Advanced Synthesis Techniques

The development of metal-free synthesis methods for carbonyl-containing N-heterocycles, as demonstrated by Govindan et al. (2022), showcases the innovation in synthesizing complex molecules. These techniques offer broad substrate compatibility, excellent yields, and mild conditions, indicating their relevance in pharmaceutical manufacturing (Govindan et al., 2022).

properties

IUPAC Name

3-(2-methylpropyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14(2)12-26-21(27)17-6-4-5-7-18(17)25(22(26)28)13-19-23-20(24-29-19)15-8-10-16(30-3)11-9-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUAKLQFBXEONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.